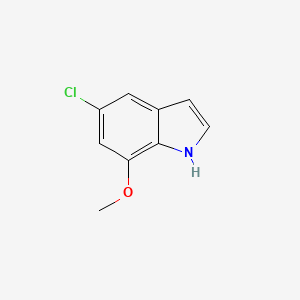![molecular formula C8H13NO B15234691 2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Methyl-octahydrocyclopenta[c]pyrrol-5-one can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Analyse Chemischer Reaktionen
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride for pyrrole condensation and ruthenium complexes for selective bimolecular assembly . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted pyrroles and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, anticancer, and antiparasitic agents . Additionally, it can be used as an enzyme inhibitor in various biological pathways .
Wirkmechanismus
The mechanism of action of 2-Methyl-octahydrocyclopenta[c]pyrrol-5-one involves its interaction with molecular targets and pathways in the body. The compound’s unique structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one can be compared to other similar compounds, such as pyrrole derivatives and other heterocyclic compounds. Some similar compounds include 2,5-dimethoxytetrahydrofuran, N-acylpyrroles, and N-sulfonylpyrroles . The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and biological activity compared to other compounds.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
2-methyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C8H13NO/c1-9-4-6-2-8(10)3-7(6)5-9/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
HKVSBWUHJDYRGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CC(=O)CC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


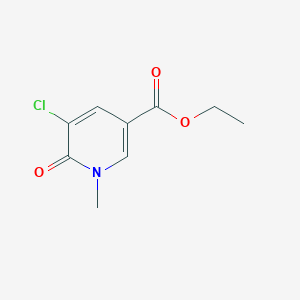
![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)

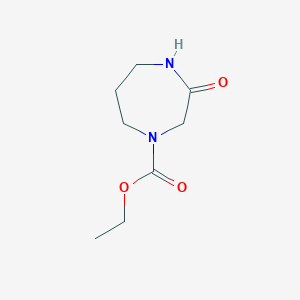
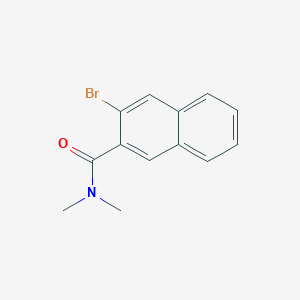
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)

![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

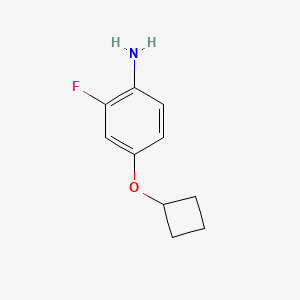
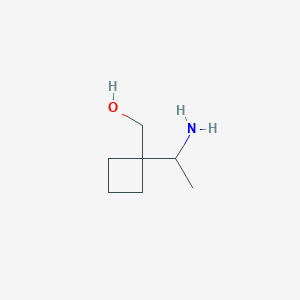
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
